molecular formula C14H15N3O3 B11845928 5,8-Quinolinedione, 7-amino-6-(4-morpholinylmethyl)- CAS No. 61324-56-9

5,8-Quinolinedione, 7-amino-6-(4-morpholinylmethyl)-

Cat. No.: B11845928
CAS No.: 61324-56-9
M. Wt: 273.29 g/mol
InChI Key: BCDHNDLLNVSPBQ-UHFFFAOYSA-N
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Description

7-Amino-6-(morpholinomethyl)quinoline-5,8-dione is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-6-(morpholinomethyl)quinoline-5,8-dione typically involves the reaction of quinoline-5,8-dione with morpholine and an appropriate amine source. The reaction conditions often include the use of aprotic solvents like dichloromethane and bases such as triethylamine .

Industrial Production Methods

While specific industrial production methods for 7-Amino-6-(morpholinomethyl)quinoline-5,8-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Amino-6-(morpholinomethyl)quinoline-5,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities .

Scientific Research Applications

7-Amino-6-(morpholinomethyl)quinoline-5,8-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Amino-6-(morpholinomethyl)quinoline-5,8-dione involves its interaction with various molecular targets. The compound can inhibit enzymes involved in cellular processes, leading to the disruption of metabolic pathways. It can also interact with DNA and RNA, affecting gene expression and protein synthesis . The exact pathways and targets depend on the specific biological context and the nature of the substituents on the quinoline ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-6-(morpholinomethyl)quinoline-5,8-dione is unique due to the presence of both an amino group and a morpholinomethyl group on the quinoline ring. This combination of functional groups can enhance its solubility, stability, and biological activity compared to other quinoline derivatives .

Properties

CAS No.

61324-56-9

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

7-amino-6-(morpholin-4-ylmethyl)quinoline-5,8-dione

InChI

InChI=1S/C14H15N3O3/c15-11-10(8-17-4-6-20-7-5-17)13(18)9-2-1-3-16-12(9)14(11)19/h1-3H,4-8,15H2

InChI Key

BCDHNDLLNVSPBQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C(=O)C3=C(C2=O)C=CC=N3)N

Origin of Product

United States

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